Cas no 77123-67-2 (2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline)
2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline Chemical and Physical Properties
Names and Identifiers
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- 2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline
- 2-(1H-benzimidazol-2-yl)-4-bromoaniline
- 2-(1H-Benzimidazol-2-yl)-4-bromobenzenamine
- 2-(2-amino-5-bromophenyl)benzimidazole
- 2,6-DICHLORO-N-[1-(4-FLUOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOL-5-YL]ISONICOTINAMIDE
- DTXSID90506905
- 2-(1H-1,3-BENZODIAZOL-2-YL)-4-BROMOANILINE
- AKOS008967322
- 77123-67-2
-
- Inchi: 1S/C13H10BrN3/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)
- InChI Key: NTWOQHBUNUGTTR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)C1=NC2C=CC=CC=2N1)N
Computed Properties
- Exact Mass: 287.00600
- Monoisotopic Mass: 287.00581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- PSA: 54.70000
- LogP: 4.15580
2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004786-1g |
2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline |
77123-67-2 | 95% | 1g |
$502.44 | 2023-09-01 | |
| Chemenu | CM155315-1g |
2-(1H-benzo[d]imidazol-2-yl)-4-bromoaniline |
77123-67-2 | 95% | 1g |
$549 | 2021-06-08 | |
| Chemenu | CM155315-1g |
2-(1H-benzo[d]imidazol-2-yl)-4-bromoaniline |
77123-67-2 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742354-1g |
2-(1h-Benzo[d]imidazol-2-yl)-4-bromoaniline |
77123-67-2 | 98% | 1g |
¥4733.00 | 2024-07-28 |
2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline
Introduction to 2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline (CAS No. 77123-67-2)
2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a benzo[d]imidazole moiety with a brominated aniline group. This molecular architecture has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound, identified by the Chemical Abstracts Service Number (CAS No.) 77123-67-2, represents a promising scaffold for developing novel therapeutic agents, particularly in addressing complex biological targets.
The benzo[d]imidazole core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological receptors and enzymes. Its presence in 2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline enhances the compound's binding affinity to target proteins, making it a valuable candidate for further exploration. The bromine substituent at the 4-position of the aniline ring introduces additional functional diversity, enabling selective modifications and derivatization to tailor its pharmacological properties.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such heterocyclic compounds in drug design. Studies indicate that benzo[d]imidazole derivatives exhibit notable activity against a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The brominated aniline moiety further contributes to the compound's versatility, allowing for interactions with both hydrophobic and hydrophilic regions of biological targets.
In the context of modern drug development, 2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline has been investigated for its potential as an intermediate in synthesizing more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting kinases and other enzymes implicated in disease pathways. The compound's ability to modulate protein-protein interactions has opened new avenues for therapeutic intervention.
One of the most compelling aspects of this compound is its role in developing small-molecule inhibitors with high specificity. The benzo[d]imidazole ring provides a rigid framework that can be fine-tuned through structural modifications to enhance binding affinity and reduce off-target effects. The bromine atom serves as a handle for further chemical manipulation, enabling the synthesis of analogs with tailored pharmacokinetic profiles.
The integration of benzo[d]imidazole and bromoaniline moieties into a single molecule exemplifies the synergy between different chemical scaffolds in medicinal chemistry. This combination has been shown to enhance both potency and selectivity, key factors in successful drug development. The compound's potential as a lead molecule has been explored in several preclinical studies, demonstrating its efficacy in vitro and in vivo.
Moreover, the growing interest in benzo[d]imidazole derivatives stems from their ability to cross the blood-brain barrier, making them suitable for treating central nervous system (CNS) disorders. The structural features of 2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline contribute to its ability to penetrate this barrier effectively, offering hope for new treatments against neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline involves multi-step organic reactions that highlight the compound's synthetic accessibility. Recent methodologies have focused on optimizing reaction conditions to improve yield and purity, ensuring that researchers can reliably produce sufficient quantities for further study. Advances in green chemistry have also influenced synthetic approaches, emphasizing sustainability and reducing waste.
From a regulatory perspective, compounds like 2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline must undergo rigorous testing to ensure safety and efficacy before entering clinical trials. The benzo[d]imidazole moiety has been extensively studied for its metabolic stability and potential side effects, providing valuable data for assessing the compound's overall safety profile.
The brominated aniline group introduces additional considerations during drug development, particularly regarding potential toxicity and interactions with other molecules. However, preliminary studies suggest that these concerns can be mitigated through careful structural optimization and dosing strategies.
In conclusion,2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline represents a compelling candidate for further pharmaceutical research due to its unique structural features and potential therapeutic applications. Its combination of a benzo[d]imidazole core and a brominated aniline group offers a versatile scaffold for developing novel drugs targeting various diseases. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a crucial role in advancing modern medicine.
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